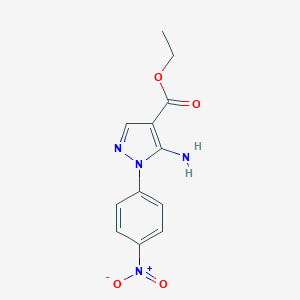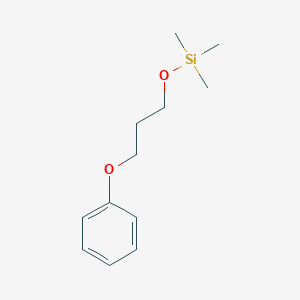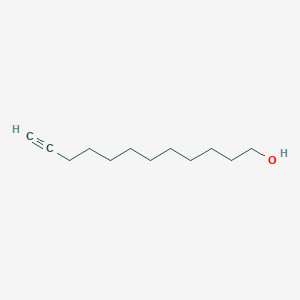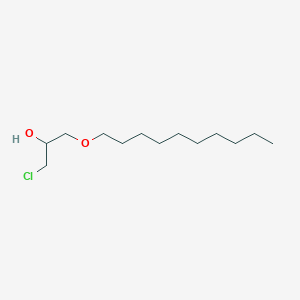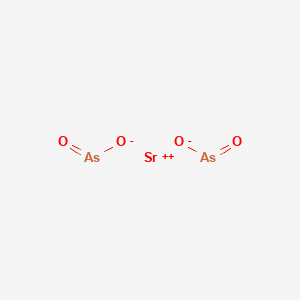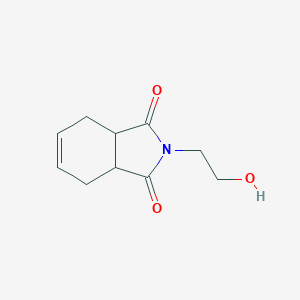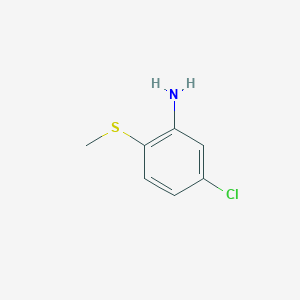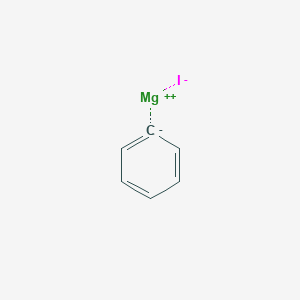
Phenylmagnesium Iodide
Vue d'ensemble
Description
Phenylmagnesium Iodide is a Grignard reagent, which is often used as a synthetic equivalent for the phenyl anion synthon . It is commercially available as solutions of diethyl ether or THF .
Synthesis Analysis
Phenylmagnesium Iodide can be prepared by the reaction of iodobenzene with magnesium metal . This process involves the diazotization of aniline with hydrochloric acid and sodium nitrite, followed by the addition of potassium iodide to the resultant phenyldiazonium chloride .
Molecular Structure Analysis
The molecular formula of Phenylmagnesium Iodide is C6H5IMg, and its molecular weight is 228.32 .
Chemical Reactions Analysis
Phenylmagnesium Iodide is highly reactive due to the weaker C–I bond compared to C–Br or C–Cl bonds . It reacts readily with chlorine to give the complex, iodobenzene dichloride . It can also serve as a substrate for the Sonogashira coupling, Heck reaction, and other metal-catalyzed couplings .
Physical And Chemical Properties Analysis
Phenylmagnesium Iodide is a liquid at 20 degrees Celsius . It is sensitive to moisture and should be stored under inert gas .
Relevant Papers
The paper titled “Iodine clocks: applications and untapped opportunities in materials science” discusses the dynamic removal of iodine from these systems by different means, which can have important consequences for their reaction dynamics . Another paper titled “Magnesium Electrolytes” reports the deposition of magnesium from a solution of diethylmagnesium and magnesium iodide in diethyl ether .
Applications De Recherche Scientifique
Grignard Reagent
Phenylmagnesium Iodide is a type of Grignard reagent . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic chemistry for carbon-carbon bond formation. They are a powerful tool for the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules.
Synthesis of Organic Compounds
Phenylmagnesium Iodide is often used in the synthesis of various organic compounds . It can react with a wide range of electrophiles to form new carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex organic molecules.
Dye-Sensitized Solar Cells
Research has shown that Phenylmagnesium Iodide can be used in the synthesis of dicationic iodide materials for dye-sensitized solar cells . These solar cells have been receiving growing attention as a potential alternative to other photovoltaic devices due to their high efficiency and low manufacturing cost .
Synthesis of Dicationic Salts
Phenylmagnesium Iodide can be used in the synthesis of dicationic salts . These salts have been used in dye-sensitized solar cells to improve their photovoltaic properties .
Catalyst in Chemical Reactions
Phenylmagnesium Iodide can act as a catalyst in certain chemical reactions . Its ability to form new carbon-carbon bonds makes it a valuable catalyst in organic synthesis.
Research and Development
Phenylmagnesium Iodide is used in various research and development applications . It is often used in laboratories for the synthesis of new compounds and the study of chemical reactions .
Mécanisme D'action
Target of Action
Phenylmagnesium iodide, a Grignard reagent, primarily targets carbonyl compounds such as aldehydes and ketones . It acts as a synthetic equivalent for the phenyl anion synthon .
Mode of Action
Phenylmagnesium iodide is a strong nucleophile and a strong base . It can abstract even mildly acidic protons, thus the substrate must be protected where necessary. It often adds to carbonyls, such as ketones, aldehydes . With carbon dioxide, it reacts to give benzoic acid after an acidic workup .
Biochemical Pathways
The Grignard reaction, in which phenylmagnesium iodide is a key player, is valuable for its ability to form carbon-carbon bonds . This reaction is crucial in organic synthesis, enabling the construction of complex organic compounds from simpler ones.
Pharmacokinetics
It is a highly reactive compound used in laboratory settings for chemical synthesis .
Result of Action
The result of phenylmagnesium iodide’s action is the formation of new organic compounds. For example, it can react with carbon dioxide to produce benzoic acid . It can also react with carbonyl compounds to form alcohols .
Action Environment
Phenylmagnesium iodide is sensitive to the environment. It reacts with water and must be handled under anhydrous conditions . It is usually prepared and used in an inert atmosphere to prevent oxidation . The solvent used for the reaction (commonly diethyl ether or tetrahydrofuran) must be aprotic, as protic solvents like alcohols and water contain an acidic proton and react with phenylmagnesium iodide .
Propriétés
IUPAC Name |
magnesium;benzene;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.HI.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHABGGPYFXXOQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.[Mg+2].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylmagnesium Iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does phenylmagnesium iodide influence the stereoselectivity of reactions, particularly compared to other phenylmagnesium halides?
A: Phenylmagnesium iodide exhibits unique stereoselectivity compared to other phenylmagnesium halides like the bromide and chloride. For instance, in the addition reaction with biacetyl or phenylacetoin, phenylmagnesium iodide, along with phenyllithium, favors the formation of products with a dl:meso ratio greater than one []. This suggests that these reagents preferentially form one diastereomer over the other. Conversely, using phenylmagnesium bromide or chloride results in a dl:meso ratio less than one, indicating a shift in stereoselectivity towards the other diastereomer []. This difference in selectivity is likely attributed to the varying steric hindrance and electronic properties of the halides influencing the transition state of the reaction and thereby impacting the final product distribution.
Q2: How does phenylmagnesium iodide interact with isopropenyl methyl ketone in polymerization reactions?
A: Phenylmagnesium iodide acts as a catalyst in the polymerization of isopropenyl methyl ketone, yielding a mixture of polymers with varying properties []. Unlike polymerization induced by γ-ray radiation, using phenylmagnesium iodide results in two distinct polymer fractions: one soluble in methyl ethyl ketone and the other insoluble []. This difference in solubility arises from the structural differences in the polymers formed. The soluble fraction is amorphous, lacking a defined crystalline structure, while the insoluble fraction exhibits crystallinity []. This suggests that the phenylmagnesium iodide catalyst influences not only the polymerization process but also the final polymer structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




